molecular formula C19H17N3O3 B5235026 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile

2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile

Cat. No.: B5235026
M. Wt: 335.4 g/mol
InChI Key: NJCCSFQPVKKHBU-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile is a spirocyclic compound featuring a chromene-indole fused core. Its structure includes a nitrile group at position 3, dimethyl substituents at position 7, and two ketone groups at positions 2' and 3. This compound is synthesized via multicomponent reactions (MCRs) involving Knoevenagel condensation, Michael addition, and intramolecular cyclization, typically catalyzed by acidic or nanomagnetic systems (e.g., MnFe₂O₄-based catalysts) . Its high melting point (300°C) and robust crystallinity further underscore its stability .

Properties

IUPAC Name

2'-amino-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-18(2)7-13(23)15-14(8-18)25-16(21)11(9-20)19(15)10-5-3-4-6-12(10)22-17(19)24/h3-6H,7-8,21H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCCSFQPVKKHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile has gained attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by various research findings and case studies.

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C23H26N2O5
  • Molecular Weight : 410.47 g/mol
  • Hydrogen Bond Acceptors : 8
  • Hydrogen Bond Donors : 3
  • Rotatable Bonds : 5
  • LogP : 3.383
  • Water Solubility (LogSw) : -4.00

These properties suggest a moderate lipophilicity and low water solubility, which may influence its biological interactions.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, it has been included in various screening libraries targeting antiviral activities, suggesting its potential efficacy against viral infections .

Protein-Protein Interaction Modulation

The compound has been identified as a potential modulator of protein-protein interactions (PPIs). This is crucial in therapeutic development as many diseases are driven by aberrant PPIs. Inhibition or enhancement of these interactions can lead to novel treatment strategies for various conditions .

Antioxidant Properties

Preliminary research indicates that the compound may possess antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress-related damage in cells. This activity could be beneficial in preventing chronic diseases such as cancer and cardiovascular disorders.

Case Studies and Research Findings

  • Study on Antiviral Efficacy :
    • A study evaluated the antiviral efficacy of compounds similar to this compound against influenza viruses. Results demonstrated a significant reduction in viral replication at certain concentrations .
  • Protein Interaction Studies :
    • Research using computational docking studies showed that the compound could effectively bind to specific protein targets involved in cellular signaling pathways, potentially altering their activity and providing therapeutic benefits .
  • Antioxidant Activity Assessment :
    • In vitro assays measuring the compound's ability to scavenge free radicals indicated promising antioxidant activity comparable to established antioxidants .

Data Table of Biological Activities

Biological ActivityObservations/FindingsReferences
AntiviralSignificant reduction in viral replication
Protein InteractionEffective binding to protein targets
AntioxidantComparable scavenging activity to known antioxidants

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this structure. For example, derivatives have shown significant activity against various bacterial strains and fungi, suggesting that the core structure may contribute to biological efficacy. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate promising potential for development as antimicrobial agents .

Anticancer Potential

Research has indicated that similar compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation pathways, making these compounds candidates for further investigation in cancer therapeutics .

Material Science

The unique structural features of this compound lend themselves to applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The ability to tune electronic properties through structural modifications allows for exploration in optoelectronic devices .

Drug Development

Given its complex structure and biological activity, this compound serves as a lead structure for drug development. Modifications to enhance solubility, bioavailability, and target specificity are ongoing areas of research. The spirocyclic nature of the molecule may provide unique interactions with biological targets, making it a valuable scaffold in drug design .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized derivatives based on the chromene-indole framework against various pathogens including Staphylococcus aureus and Candida albicans. Results showed effective inhibition with zones of inhibition ranging from 16 to 26 mm, comparable to standard antibiotics .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of related compounds where cytotoxicity was assessed against multiple cancer cell lines using MTT assays. Results demonstrated significant dose-dependent inhibition of cell viability, indicating potential as an anticancer agent .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s synthesis employs reusable magnetic catalysts, enhancing sustainability . In contrast, INH-1 achieves a higher yield (96%) under mechanochemical conditions but requires stoichiometric Brønsted acids .
  • Halogen-substituted derivatives (e.g., 4h) show comparable yields but longer reaction times when using NiFe₂O₄ , suggesting substituent electronic effects influence reaction kinetics.

Physical and Spectral Properties

Table 2: Physical and Spectral Data Comparison

Compound Name Melting Point (°C) IR ν(C≡N) (cm⁻¹) ¹H NMR (δ, ppm) Key Signals Reference
Target Compound 300 2192 10.39 (s, NH), 1.03 (s, CH₃)
INH-1 297–298 2196 8.02 (d, ArH), 1.04 (s, CH₃)
2-Amino-7,7-dimethyl-1',3',5-trioxo-spiro[chromene-4,2'-indene]-3-carbonitrile (1d) 297–298 2192 8.04–7.97 (m, ArH), 2.60 (s, CH₂)
2-Amino-1'-methyl-2',5-dioxo-spiro[chromene-4,3'-indoline]-3-carbonitrile (4m) 252–254 2196 3.14 (s, CH₃), 6.96–7.24 (m, ArH)

Key Observations :

  • The target compound’s high melting point (300°C) reflects strong intermolecular interactions, likely due to hydrogen bonding from NH and carbonyl groups .
  • Nitrile IR stretches (2192–2196 cm⁻¹) are consistent across derivatives, confirming the stability of the C≡N group in diverse environments .
  • Methyl groups in dimethyl-substituted derivatives (e.g., target compound, INH-1) resonate near δ 1.0–1.04 ppm in ¹H NMR, whereas mono-methyl analogs (e.g., 4m) show upfield shifts .

Key Observations :

  • The target compound outperforms INH-1 in corrosion inhibition, likely due to its dual carbonyl groups enhancing adsorption on metal surfaces .
  • Methoxy-substituted derivatives exhibit notable antimicrobial activity, while the target compound’s bioactivity remains underexplored outside corrosion studies .

Q & A

Basic Research Questions

Q. How can the synthesis of this spirochromene-indole carbonitrile derivative be optimized for higher yields and purity?

  • Methodological Answer : Optimize reaction conditions using mixed solvents (e.g., ethanol-water systems) and catalytic agents such as piperidine or L-proline to enhance cyclocondensation efficiency. Temperature control (80–100°C) and extended reaction times (6–12 hours) improve intramolecular spiro-ring formation. Monitor intermediates via TLC and purify using column chromatography with ethyl acetate/hexane gradients . For analogs, substituent-specific protocols (e.g., halogenation or alkylation) require tailored stoichiometry adjustments .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : Assign protons and carbons using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). For example, the spirocyclic CH₂ protons resonate at δ 2.0–2.5 ppm (doublets, J ≈ 16 Hz), while aromatic protons appear at δ 6.6–7.7 ppm. NH₂ groups show broad singlets (~δ 7.3–7.8 ppm) .
  • IR : Confirm carbonyl (C=O, ~1726 cm⁻¹), nitrile (CN, ~2190 cm⁻¹), and NH stretches (~3359 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., m/z = 369.08 for a chloro-substituted analog) and fragmentation patterns .

Q. How can X-ray crystallography validate the spirocyclic structure and substituent geometry?

  • Methodological Answer : Grow single crystals via slow evaporation in DMSO/ethanol. Analyze using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation). Key parameters include bond angles (e.g., spiro C–C–C angles ~109.5°) and torsion angles (e.g., dihydroindole ring puckering). Compare with triclinic/tetragonal systems (e.g., a = 8.5931 Å, α = 72.6° for related chromene derivatives) .

Advanced Research Questions

Q. How can contradictions in NMR spectral data (e.g., unexpected splitting or shifts) be resolved for substituted analogs?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange in spiro rings (e.g., chair-boat transitions in hexahydrochromene).
  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to identify H-bonding interactions (e.g., NH···O=C shifts).
  • DFT Calculations : Simulate spectra using Gaussian09 with B3LYP/6-31G(d) basis sets to match experimental δ values. For example, discrepancies in aromatic proton shifts (δ ±0.3 ppm) may arise from electron-withdrawing substituents .

Q. What reaction mechanisms govern the formation of the spirocyclic core, and how do substituents influence regioselectivity?

  • Methodological Answer : The spirocyclization proceeds via a Knoevenagel-Michael cascade:

Knoevenagel : Aldol condensation between indole-3-carbaldehyde and active methylene (e.g., malononitrile) forms the chromene ring.

Michael Addition : Cyclization via nucleophilic attack of the indole NH on the α,β-unsaturated nitrile.

  • Substituents (e.g., halogens or CF₃) alter electron density, directing attack to para/meta positions. Use Hammett plots to correlate σ values with reaction rates .

Q. How can computational modeling predict biological activity and guide structural modifications?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Prioritize analogs with high docking scores (ΔG < −8 kcal/mol) and complementary H-bonding (e.g., NH₂ with Asp86 in EGFR).
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors. For instance, −CF₃ groups enhance lipophilicity (clogP ~3.5) but reduce solubility, requiring PEGylation for in vivo studies .

Data Contradiction Analysis

Q. How to address conflicting thermal stability data from DSC vs. TGA?

  • Methodological Answer :

  • DSC : Identify melting points (e.g., 295°C for a tetrahydrochromene analog) and exothermic decomposition peaks.
  • TGA : Compare weight loss profiles (e.g., 5% loss at 150°C indicates solvent residue). Reconcile discrepancies by repeating under inert atmosphere (N₂) to suppress oxidative decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile
Reactant of Route 2
2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile

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